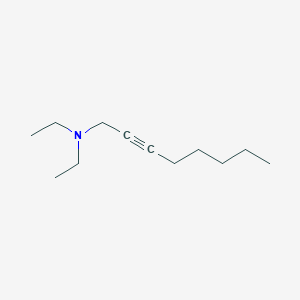
n,n-Diethyloct-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Diethyloct-2-yn-1-amine: is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound has a unique structure with an alkyne group (a carbon-carbon triple bond) at the second position and two ethyl groups attached to the nitrogen atom. The presence of the alkyne group makes it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing primary amines involves the alkylation of ammonia with alkyl halides.
Reductive Amination: Another method involves the reductive amination of oct-2-yn-1-one with diethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of n,n-Diethyloct-2-yn-1-amine typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n,n-Diethyloct-2-yn-1-amine can undergo oxidation reactions to form corresponding oximes or nitriles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines and alkynes.
Aplicaciones Científicas De Investigación
Chemistry: n,n-Diethyloct-2-yn-1-amine is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a ligand for certain receptors and enzymes, providing insights into their mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and specialty chemicals. Its reactivity with various functional groups makes it a versatile building block for creating materials with specific properties .
Mecanismo De Acción
The mechanism of action of n,n-Diethyloct-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .
Comparación Con Compuestos Similares
n,n-Dimethyloct-2-yn-1-amine: Similar structure but with methyl groups instead of ethyl groups.
n,n-Diethylhex-2-yn-1-amine: Similar structure but with a shorter carbon chain.
n,n-Diethylbut-2-yn-1-amine: Similar structure but with an even shorter carbon chain
Uniqueness: n,n-Diethyloct-2-yn-1-amine is unique due to its specific combination of an alkyne group and ethyl groups attached to the nitrogen atom. This combination provides distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
66894-62-0 |
|---|---|
Fórmula molecular |
C12H23N |
Peso molecular |
181.32 g/mol |
Nombre IUPAC |
N,N-diethyloct-2-yn-1-amine |
InChI |
InChI=1S/C12H23N/c1-4-7-8-9-10-11-12-13(5-2)6-3/h4-9,12H2,1-3H3 |
Clave InChI |
XYVHZKNNMVFQTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
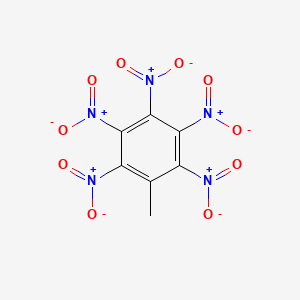
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
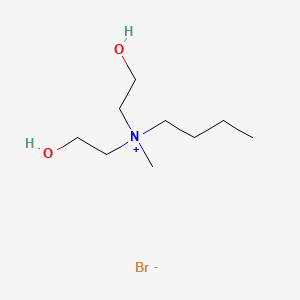
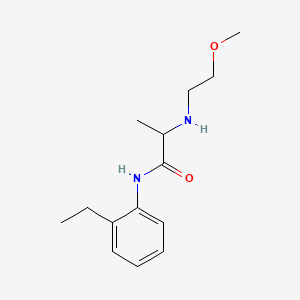

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
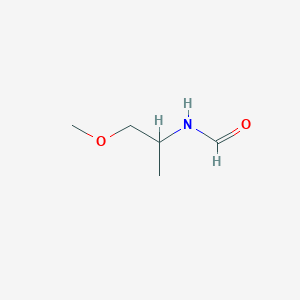
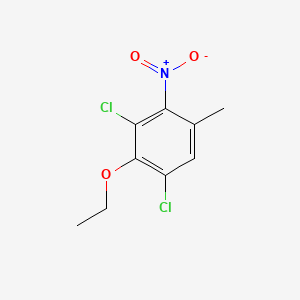
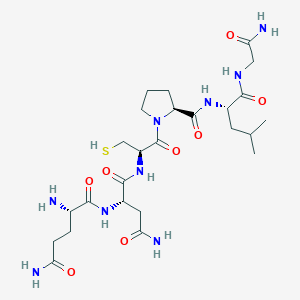
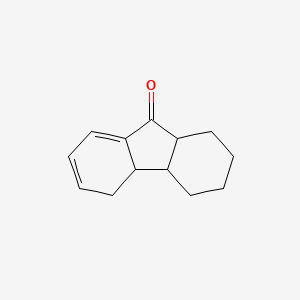
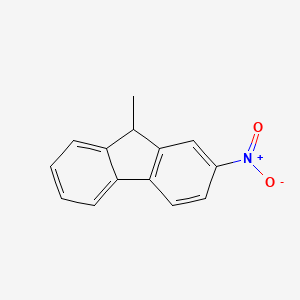
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)

